4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-5H-naphtho[1,8-bc]furan-5-one
Overview
Description
4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-5H-naphtho[1,8-bc]furan-5-one, also known as DBNPF, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound 4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-5H-naphtho[1,8-bc]furan-5-one and its derivatives have been a subject of study in organic chemistry for their unique chemical reactions and synthesis processes. For instance, Tyurin et al. (2005) demonstrated the formation of 6-formyl derivatives through a reaction involving aluminum chloride, indicating a pathway for developing new chemical entities with potential applications in various fields including material science and pharmaceuticals (Tyurin, Antonov, Minyaeva, & Mezheritskii, 2005).
Horaguchi et al. (1986) explored the effects of substituents in the synthesis of related compounds, providing insights into the chemical behavior of these molecules under different conditions, which is vital for tailoring their properties for specific applications (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).
Photolysis and Photo-oxidation Studies
The study of photochemical properties is crucial for applications in fields like photodynamic therapy and solar energy. Nakayama, Hiraiwa, and Fujihara (2008) investigated the photolysis and photo-oxidation of related compounds, revealing their potential in understanding the behavior of organic molecules under light exposure (Nakayama, Hiraiwa, & Fujihara, 2008).
Electrophilic Substitution Reactions
Understanding how these compounds react with various reagents can lead to the development of new synthetic methods and materials. Horaguchi and Abe (1978) studied the electrophilic substitution reactions of similar compounds, contributing to the broader knowledge of organic synthesis and reaction mechanisms (Horaguchi & Abe, 1978).
Organic Electronics and Field-Effect Transistors
The structural characteristics of these compounds make them potential candidates for use in organic electronics. Takimiya et al. (2005) synthesized derivatives that were used as active layers in organic field-effect transistors, demonstrating the practical applications of these molecules in electronic devices (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).
properties
IUPAC Name |
6,11-ditert-butyl-3-(3,4-dimethoxyphenyl)-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O4/c1-26(2,3)18-11-10-16-22-17(14-19(23(16)28)27(4,5)6)24(31-25(18)22)15-9-12-20(29-7)21(13-15)30-8/h9-14H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCXIXWTQLHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C3=C(C=C1)C(=O)C(=CC3=C(O2)C4=CC(=C(C=C4)OC)OC)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Di-t-butyl-2-(3,4-dimethoxyphenyl)-5h-naphtho[1,8-bc]furan-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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